5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride
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Overview
Description
5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of 3-cyclopropyl-1-methylpyrazol-5-amine with appropriate reagents under controlled conditions. One common method includes the use of 2-bromobenzenesulfonyl chloride in the presence of triethylamine (Et3N) at 25°C . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-1-methylpyrazol-5-amine: A precursor in the synthesis of the target compound.
5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride: Another pyrazole derivative with similar structural features.
Uniqueness
5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both cyclopropyl and pyrazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H18ClN5 |
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Molecular Weight |
267.76 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H17N5.ClH/c1-16-8-9(7-14-16)6-13-12-5-11(10-3-4-10)15-17(12)2;/h5,7-8,10,13H,3-4,6H2,1-2H3;1H |
InChI Key |
HOBZIACYOVFQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC(=NN2C)C3CC3.Cl |
Origin of Product |
United States |
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